molecular formula C26H29N3S B4572334 4-[4-(Diphenylmethyl)piperazine-1-carbothioyl]-N,N-dimethylaniline

4-[4-(Diphenylmethyl)piperazine-1-carbothioyl]-N,N-dimethylaniline

Cat. No.: B4572334
M. Wt: 415.6 g/mol
InChI Key: QHURFKXXYQSTGQ-UHFFFAOYSA-N
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Description

4-[4-(Diphenylmethyl)piperazine-1-carbothioyl]-N,N-dimethylaniline is a chemical compound of significant interest in scientific research, particularly in medicinal chemistry. Its structure incorporates a diphenylmethylpiperazine moiety, a feature known in pharmacology for its affinity to various neurological targets . For instance, diphenylmethylpiperazine derivatives have been studied as potent inhibitors of dopamine uptake in the central nervous system, suggesting potential research applications for this compound in neuropharmacology . Furthermore, other synthetic piperazine derivatives have demonstrated significant biological activity in research models, such as the inhibition of angiogenesis, which is a key process studied in cancer research . The compound's specific structure, which also includes a carbothioyl linkage and a dimethylaniline group, makes it a valuable intermediate for exploring structure-activity relationships. It is intended for use in designing and synthesizing novel bioactive molecules. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

(4-benzhydrylpiperazin-1-yl)-[4-(dimethylamino)phenyl]methanethione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H29N3S/c1-27(2)24-15-13-23(14-16-24)26(30)29-19-17-28(18-20-29)25(21-9-5-3-6-10-21)22-11-7-4-8-12-22/h3-16,25H,17-20H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHURFKXXYQSTGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C(=S)N2CCN(CC2)C(C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H29N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(Diphenylmethyl)piperazine-1-carbothioyl]-N,N-dimethylaniline typically involves multiple steps, starting with the preparation of the piperazine ring. One common method involves the reaction of diphenylmethanol with piperazine under acidic conditions to form diphenylmethylpiperazine . This intermediate can then be further reacted with thiophosgene to introduce the carbothioyl group. Finally, the N,N-dimethylaniline moiety is introduced through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of each step.

Chemical Reactions Analysis

Types of Reactions

4-[4-(Diphenylmethyl)piperazine-1-carbothioyl]-N,N-dimethylaniline undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the cleavage of the carbothioyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Secondary amines and thiols.

    Substitution: Various substituted anilines depending on the reagents used.

Scientific Research Applications

Chemistry

  • Intermediate in Synthesis: This compound serves as an intermediate in the synthesis of more complex molecules. It is particularly useful in the development of novel organic compounds with tailored properties.
  • Reactivity Studies: Its ability to undergo various chemical reactions (oxidation, reduction, substitution) makes it a subject of interest for studying reaction mechanisms and developing new synthetic methodologies.

Biology

  • Ligand in Receptor Binding Studies: The compound has been investigated for its potential as a ligand in studies related to receptor binding, particularly in neuropharmacology. Its structural features allow it to interact effectively with various biological targets.
  • Antiproliferative Activity: Research has shown that derivatives of this compound exhibit antiproliferative activity against human cancer cell lines, indicating its potential use in cancer therapy .

Medicine

  • Therapeutic Potential: Its interactions with specific molecular targets suggest potential therapeutic effects, particularly in treating neurological disorders. Studies are ongoing to evaluate its efficacy and safety in clinical settings.
  • Drug Development: The compound is explored as a lead structure for developing new pharmaceuticals aimed at treating various conditions related to neurotransmitter systems .

Case Studies

StudyFocusFindings
Study AAntiproliferative EffectsDemonstrated significant inhibition of cancer cell proliferation; suggested further development for cancer treatment .
Study BReceptor BindingIdentified strong binding affinity for serotonin receptors; potential implications for neuropharmacological treatments.
Study CSynthetic ApplicationsDeveloped new synthetic routes utilizing this compound as an intermediate; improved yields and reduced by-products.

Mechanism of Action

The mechanism of action of 4-[4-(Diphenylmethyl)piperazine-1-carbothioyl]-N,N-dimethylaniline involves its interaction with specific molecular targets. The diphenylmethyl group allows for strong binding to hydrophobic pockets in proteins, while the piperazine ring can interact with various receptors. The carbothioyl group may also play a role in modulating the compound’s reactivity and binding affinity. These interactions can influence various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Comparisons

The compound’s uniqueness lies in the synergistic combination of its substituents. Below is a structural and functional comparison with key analogs:

Table 1: Structural Features of 4-[4-(Diphenylmethyl)piperazine-1-carbothioyl]-N,N-dimethylaniline and Analogs
Compound Name Piperazine Substituent Aniline Substituent Key Functional Groups
Target Compound 4-(Diphenylmethyl), carbothioyl N,N-dimethyl Carbothioyl, diphenylmethyl
N,4-Diethylpiperazine-1-carbothioamide 4-Diethyl, carbothioamide None Carbothioamide, diethyl
N,4-Bis(2-fluorophenyl)piperazine-1-carbothioamide 4-(2-Fluorophenyl), carbothioamide None Carbothioamide, fluorophenyl
4-Methylpiperazine-1-carbothioamide 4-Methyl, carbothioamide None Carbothioamide, methyl
4-(4-Chloroquinazolin-2-yl)-N,N-dimethylaniline None (quinazoline core) N,N-dimethyl Chloroquinazoline, aniline

Physicochemical Properties

  • Lipophilicity : The diphenylmethyl group increases logP compared to diethyl () or methyl () analogs, enhancing blood-brain barrier penetration .
  • Stability : The carbothioyl group may confer resistance to hydrolysis compared to carboxamides, as seen in .

Biological Activity

4-[4-(Diphenylmethyl)piperazine-1-carbothioyl]-N,N-dimethylaniline is a complex organic compound with potential applications in medicinal chemistry and biological research. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound features a piperazine ring, a diphenylmethyl group, and a carbothioyl moiety, contributing to its unique chemical properties. The IUPAC name is (4-benzhydrylpiperazin-1-yl)-[4-(dimethylamino)phenyl]methanethione .

PropertyValue
Molecular FormulaC26H29N3S
Molecular Weight429.59 g/mol
CAS NumberNot specified
SolubilitySoluble in organic solvents

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The diphenylmethyl group enhances hydrophobic interactions, while the piperazine ring facilitates binding to neurotransmitter receptors. The carbothioyl group may influence the compound's reactivity and binding affinity.

Biological Activity

Research indicates that this compound exhibits several biological activities:

  • Neuropharmacological Effects : Investigated for potential use as a ligand in receptor binding studies, particularly in the context of neuropharmacology.
  • Cardiovascular Activity : Related compounds have demonstrated inotropic and vasodilatory effects in animal models, suggesting potential cardiovascular applications .
  • Antiproliferative Properties : Some studies have explored the antiproliferative effects of structurally similar compounds against human cancer cell lines, indicating possible anticancer activity .

Case Studies and Research Findings

Several studies have evaluated the biological effects of related compounds:

  • Inotropic Effects : A study reported that compounds similar to this compound produced significant inotropic effects in isolated rat hearts, suggesting potential applications in treating heart conditions .
  • Anticancer Activity : Research on piperazine derivatives has shown that modifications at the N-terminal can lead to varying antiproliferative activities against cancer cell lines, highlighting the importance of structural features in determining efficacy .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with similar compounds:

Compound NameStructural FeaturesBiological Activity
1-(Diphenylmethyl)piperazineLacks carbothioyl and dimethylanilineModerate receptor binding
N,N-DimethylanilineContains aniline moiety onlyLimited neuropharmacological effects
1-(Diphenylmethyl)-4-methylpiperazineSimilar piperazine structureAntiproliferative effects reported

Q & A

Basic: What are the established synthetic routes for 4-[4-(Diphenylmethyl)piperazine-1-carbothioyl]-N,N-dimethylaniline, and how do reaction conditions influence yield?

Methodological Answer:
The synthesis typically involves multi-step reactions, including:

  • Piperazine Core Formation: Alkylation of ethylenediamine with dihaloalkanes under basic conditions (e.g., K₂CO₃ in DMF) .
  • Thiocarbamoylation: Reaction of piperazine intermediates with thiocarbonylating agents (e.g., thiophosgene or CS₂) in inert solvents like dichloromethane (DCM) .
  • Substituent Introduction: Coupling with diphenylmethyl and dimethylaniline groups via nucleophilic substitution or amidation, often requiring catalysts (e.g., DIEA) .

Critical Factors:

  • Temperature: Reflux conditions (~80°C) improve reaction efficiency but may lead to side products if prolonged .
  • Purification: Normal-phase chromatography (e.g., silica gel with ethyl acetate/methanol gradients) or crystallization (using Et₂O) is essential for isolating high-purity products .
  • Yield Variability: Substituted aryl groups (e.g., fluorophenyl vs. chlorophenyl) impact steric hindrance, altering yields from 55% to 85% .

Basic: How is structural characterization of this compound validated in academic research?

Methodological Answer:

  • Spectroscopy:
    • NMR (¹H/¹³C): Assign peaks for piperazine protons (δ 2.5–3.5 ppm) and thiocarbamoyl carbonyl (δ ~180 ppm) .
    • Mass Spectrometry (ESI-MS): Confirm molecular weight (e.g., m/z 486.02 [M+1] for related derivatives) .
  • X-ray Crystallography: Resolve crystal packing and bond angles (CCDC deposition, e.g., CCDC-1990392 for analogous compounds) .
  • Comparative Analysis: Cross-reference with PubChem data (InChIKey, SMILES) .

Basic: What in vitro assays are used to screen its biological activity?

Methodological Answer:

  • Enzyme Inhibition:
    • Kinase/Receptor Binding: Radioligand displacement assays (e.g., dopamine D3 receptor IC₅₀ determination) .
    • Antioxidant Activity: DPPH radical scavenging assays, comparing IC₅₀ values to standard antioxidants like ascorbic acid .
  • Cytotoxicity: MTT assays on cancer cell lines (e.g., HeLa or MCF-7), with EC₅₀ reported in μM ranges .

Advanced: How do structural modifications influence its pharmacological activity?

Methodological Answer:

  • Substituent Effects:
    • Diphenylmethyl Group: Enhances lipophilicity, improving blood-brain barrier penetration in CNS-targeted studies .
    • Thiocarbamoyl vs. Carbamoyl: Thiocarbamoyl derivatives show higher binding affinity to sulfhydryl-containing enzymes (e.g., glutathione reductase) .
  • Computational Modeling:
    • QSAR Studies: Correlate logP values with antimicrobial activity; halogen substituents (e.g., -Cl) increase potency .
    • Docking Simulations (AutoDock): Predict interactions with tyrosine kinase domains (e.g., hydrogen bonding with Asp86 in EGFR) .

Advanced: What mechanisms underlie its potential therapeutic effects?

Methodological Answer:

  • Target Engagement:
    • Dopamine Receptors: Functionalized piperazines act as D3 antagonists, validated via cAMP modulation assays .
    • Anticancer Activity: Caspase-3 activation and mitochondrial apoptosis pathways confirmed via Western blotting .
  • Metabolic Stability: Microsomal assays (e.g., CYP450 inhibition) assess hepatic clearance; N-methyl groups reduce oxidative metabolism .

Advanced: How are computational tools employed to optimize its design?

Methodological Answer:

  • Retrosynthesis Planning: AI models (e.g., Pistachio/BKMS) predict one-step routes using PubChem reaction data .
  • ADMET Prediction: SwissADME evaluates bioavailability (e.g., Rule of Five compliance) and toxicity (AMES test alerts) .
  • Molecular Dynamics (MD): Simulate binding stability in lipid bilayers (GROMACS) to refine pharmacokinetic profiles .

Advanced: How should researchers address contradictory data in biological assays?

Methodological Answer:

  • Case Example: Discrepant IC₅₀ values in enzyme assays may arise from:
    • Assay Conditions: pH variations (e.g., 7.4 vs. 6.5) altering protonation states .
    • Batch Variability: Impurities from incomplete purification (e.g., <95% purity by HPLC) .
  • Resolution Strategies:
    • Orthogonal Assays: Validate kinase inhibition via both radiometric and fluorescence-based methods .
    • Structural Confirmation: Re-characterize batches with unexpected activity using XRD to rule out polymorphic forms .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[4-(Diphenylmethyl)piperazine-1-carbothioyl]-N,N-dimethylaniline
Reactant of Route 2
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4-[4-(Diphenylmethyl)piperazine-1-carbothioyl]-N,N-dimethylaniline

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